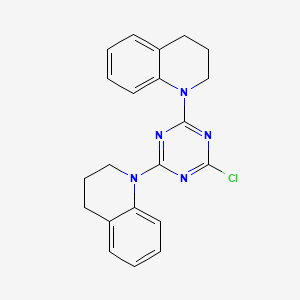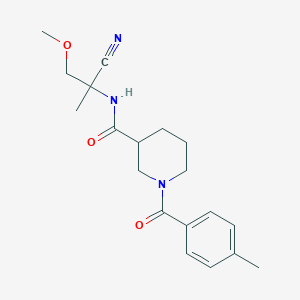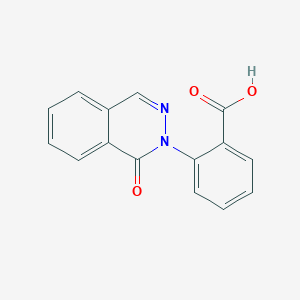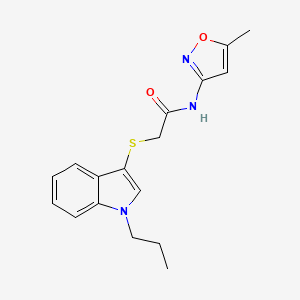
1,1'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
作用机制
Target of action
“1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline” is a compound that contains a triazine ring. Triazines are known to interact with various biological targets, depending on their substitution patterns .
Mode of action
Triazines typically exert their effects through interactions with proteins or enzymes in the cell .
Biochemical pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Triazines have been found to interfere with various biochemical pathways, including those involved in cell division and protein synthesis .
Result of action
Triazines can have a wide range of effects at the molecular and cellular level, depending on their specific targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 1,2,3,4-tetrahydroquinoline. The reaction is carried out in the presence of a base, such as sodium carbonate, in a suitable solvent like dioxane or water . The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity compounds.
化学反应分析
Types of Reactions
1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.
Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with various functional groups.
科学研究应用
1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, including polymers and dyes.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling agent.
2-Chloro-4,6-diamino-1,3,5-triazine: Used in the synthesis of herbicides and other agrochemicals.
Uniqueness
1,1’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis-1,2,3,4-tetrahydroquinoline is unique due to its combination of the triazine ring with the tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other triazine derivatives .
属性
IUPAC Name |
1-[4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5/c22-19-23-20(26-13-5-9-15-7-1-3-11-17(15)26)25-21(24-19)27-14-6-10-16-8-2-4-12-18(16)27/h1-4,7-8,11-12H,5-6,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIFHHCFBDKBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)Cl)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714769.png)
![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2714776.png)


![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)

![3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714782.png)


![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)
![(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714787.png)
![7-Methoxyimidazo[1,2-a]pyrimidine](/img/structure/B2714788.png)
